(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
Overview
Description
“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .
Physical And Chemical Properties Analysis
“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability .Scientific Research Applications
Coordination and Photophysical Properties
A study on lanthanide(III) complexes with tridentate bipyridines, including a diethyl ester phosphonic acid, highlights its potential in influencing coordination and photophysical properties. The phosphonic acid derivative forms stable complexes with lanthanide cations, displaying significant photophysical properties, including efficient ligand-to-metal energy transfer in Europium and Terbium complexes (Comby et al., 2004).
Synthesis of Phosphonodifluoromethylene Analogues
Research has explored the synthesis of phosphonodifluoromethylene analogues of nucleoside 3'-phosphates using phosphoric esters of secondary alcohols, such as diethyl difluoromethylphosphonothioate. This synthesis approach is significant for biological systems, providing insights into the construction of nucleoside analogues (Lopin et al., 2002).
Multi-Component Synthesis
A method for preparing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters via a multi-component reaction has been developed. This process demonstrates the application of phosphonic acid diethyl esters in synthesizing structurally diverse compounds under mild conditions (Gaikwad et al., 2011).
Synthesis of Fluorinated Vinyl Ethers
Phosphonate ester-containing fluorinated vinyl ethers have been synthesized, showcasing the application of phosphonate esters in creating novel compounds with potential in various fields like materials science (Pedersen et al., 1996).
Sequential Transformations of Phosphonate
Research has demonstrated the synthesis of perfluoroalkylated alpha-fluoro-alpha,beta unsaturated esters through sequential transformations of phosphonate. This highlights the application of phosphonic acid diethyl ester in synthesizing complex organic molecules with potential pharmacological applications (Shen & Ni, 1997).
Catalysis and Molecular Docking Study
Phosphonic acid diethyl ester derivatives have been synthesized using a dual basic ionic liquid as a catalyst. This study underscores the use of phosphonic acid diethyl esters in catalysis and potential bioactivity, as assessed by molecular docking studies (Gaikwad et al., 2019).
Photolytic α-Scission in Acyl Phosphonic Acid Esters
A study on the photolysis of acyl phosphonic acid esters, including diethyl esters, has revealed significant insights into the photolytic α-scission process. This research is crucial for understanding the chemical behavior of phosphonic aciddiethyl esters under specific conditions, which can be relevant in photophysical studies and material science applications (Majima & Schnabel, 2010).
Synthesis of Fluorine Substituted α-Aminophosphonic Acids
Research on the synthesis of novel fluorine substituted α-amino phosphonic acids containing triazin moieties has been conducted. These acids demonstrate potential as antioxidant agents, highlighting the role of phosphonic acid diethyl esters in creating bioactive compounds (Makki et al., 2018).
Derivatization for HPLC Analysis
A method for the derivatization of alpha-aminophosphonic acids for HPLC analysis involves converting the amino functionality to a specific urethane and then esterifying the phosphonic acid moiety. This indicates the use of phosphonic acid diethyl esters in analytical chemistry, particularly in enhancing detection sensitivity in HPLC (Huber & Calabrese, 1985).
Synthesis of α-Thymidine 5′-Aryl Phosphonates
The creation of diethyl(N-arylaminocarbonyl)methyl phosphonates and their application in synthesizing α-thymidine 5′-aryl phosphonates showcases the role of phosphonic acid diethyl esters in nucleoside chemistry. This research has implications for developing compounds with potential therapeutic applications (Ivanov et al., 2013).
Helicity Induction in Polyphenylacetylenes
Studies on polyphenylacetylenes bearing phosphonic acid pendants have shown that these compounds can form helical conformations upon complexation with chiral amines. This indicates the utility of phosphonic acid diethyl esters in material science, particularly in developing polymers with specific optical properties (Onouchi et al., 2004).
properties
IUPAC Name |
8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKUXRTMVAZPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F13O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454097 | |
Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
CAS RN |
350608-55-8 | |
Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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